C.I. Acid red 225
Description
Properties
CAS No. |
12220-25-6 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Synonyms |
C.I. Acid red 225 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of C.i. Acid Red 225
Established Synthetic Pathways for Azo Dyes Relevant to C.I. Acid Red 225
The established synthetic route for azo dyes involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with an activated aromatic compound (the coupling component) to form the azo linkage. nih.govresearchgate.netunb.caekb.eg This diazo coupling reaction is a fundamental process in the industrial production of dyes. organic-chemistry.org
Diazotization is the process of converting a primary aromatic amine (ArNH₂) into a diazonium salt (ArN₂⁺X⁻), where Ar is an aryl group and X⁻ is an anion, typically halide. chemicalnote.combyjus.com This reaction is typically carried out by treating the aromatic amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5°C). unb.caekb.egchemicalnote.com
The mechanism involves the formation of nitrous acid (HNO₂) in situ from sodium nitrite and the mineral acid. chemicalnote.combyjus.com Protonation of nitrous acid followed by the loss of water generates the nitrosonium ion (NO⁺), which is the active diazotizing agent. chemicalnote.combyjus.com The nitrosonium ion then undergoes electrophilic attack on the nitrogen atom of the primary aromatic amine, forming an N-nitrosamine intermediate. chemicalnote.combyjus.com This intermediate tautomerizes to a diazohydroxide, which in the presence of acid, loses water to form the resonance-stabilized diazonium ion. chemicalnote.combyjus.com
ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O
Maintaining low temperatures during diazotization is crucial because diazonium salts are generally unstable and can decompose at higher temperatures, often with the evolution of nitrogen gas. nih.govekb.egchemistrystudent.com
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring (the coupling component). organic-chemistry.orgwikipedia.orglibretexts.org The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. researchgate.netorganic-chemistry.orgwikipedia.org
The mechanism involves the attack of the activated aromatic ring's electron-rich carbon atom on the terminal nitrogen atom of the diazonium ion. wikipedia.orglibretexts.org This forms a sigma complex (a resonance-stabilized carbocation intermediate), similar to other electrophilic aromatic substitution reactions. Deprotonation of the sigma complex restores aromaticity and yields the stable azo compound containing the -N=N- linkage. youtube.com
The coupling usually occurs at the para position to the activating group (like -OH or -NH₂) on the coupling component if that position is free. organic-chemistry.orgwikipedia.orglibretexts.org If the para position is blocked, coupling may occur at an ortho position, although typically at a slower rate. organic-chemistry.orgwikipedia.org The pH of the reaction medium is critical for efficient azo coupling; it is generally carried out under mildly acidic, neutral, or alkaline conditions depending on the nature of the coupling component. organic-chemistry.orglibretexts.org For phenols, alkaline conditions favor the formation of the more reactive phenoxide ion. libretexts.orglibretexts.org
The synthesis of this compound involves specific precursor compounds that undergo the diazotization and azo coupling reactions. Based on available information, the manufacturing method for C.I. Reactive Red 225 (which is structurally related and listed with a similar C.I. number range) involves the diazotization of 2-Amino-5-methoxybenzene-1,4-disulfonic acid and coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, followed by condensation with cyanuric fluoride (B91410) and aniline. worlddyevariety.com While this compound is listed separately, the general principles of azo dye synthesis suggest it would similarly be formed from the reaction of a diazotized aromatic amine and a coupling component. The precise precursor amines and coupling agents determine the final structure and properties of the azo dye. researchgate.netaithor.commdpi.com
For this compound, the precursor compounds would include a primary aromatic amine that forms the diazo component and an aromatic compound that acts as the coupling component. These precursors would contain the necessary functional groups and sulfonic acid groups to impart the acidic character and water solubility typical of acid dyes. researchgate.net
Alternative and Sustainable Synthetic Approaches for this compound
While the traditional diazotization and azo coupling remains the primary method for azo dye synthesis, research into more sustainable and environmentally benign approaches is ongoing. digitellinc.comlongdom.orgnih.gov These approaches aim to reduce the use of hazardous chemicals, minimize waste generation, and improve energy efficiency. digitellinc.comlongdom.orgnih.gov
Examples of alternative approaches for azo dye synthesis include:
Green Chemistry Approaches: Utilizing less toxic reagents and solvents. For instance, alginic acid has been explored as a sustainable alternative to traditional mineral acids for diazotization. digitellinc.com
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions, often facilitated by grinding or microwave irradiation, to reduce or eliminate the need for organic solvents. longdom.orgnih.gov
Microwave-Assisted Synthesis: Employing microwave irradiation to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. nih.gov
Solid-Phase Synthesis: Utilizing solid supports for one or both of the reaction components, which can simplify purification and potentially allow for the synthesis of combinatorial libraries of azo dyes. aithor.com
Enzymatic Methods: Exploring the use of enzymes as catalysts for specific steps in azo dye synthesis, offering potential for milder reaction conditions and increased selectivity.
While these alternative methods show promise for azo dye synthesis in general, their specific application and efficacy for the production of this compound would require dedicated research and optimization.
By-product Formation and Purity Considerations in this compound Synthesis
The synthesis of azo dyes can lead to the formation of various by-products, which can affect the purity, yield, and dyeing performance of the final product. researchgate.netmdpi.com Careful control of reaction conditions is essential to minimize unwanted side reactions. researchgate.net
Potential by-products in azo dye synthesis include:
Triazenes: Formed by the reaction of the diazonium salt with excess primary or secondary amine, particularly under alkaline conditions. wikipedia.orgmdpi.com
Phenols: Formed by the hydrolysis of the diazonium salt, especially at higher temperatures. ekb.eglibretexts.org
Diazoamino compounds: Formed by the reaction of a diazonium salt with the undiazotized primary amine.
Isomers: Coupling can occur at different positions on the coupling component, leading to the formation of positional isomers. libretexts.org
Unreacted Starting Materials: Incomplete reaction of the diazo component or coupling component. acs.org
Salts and Inorganic Impurities: By-products from the reagents used, such as sodium chloride from the reaction of sodium nitrite and hydrochloric acid.
Purity is a critical factor for the performance of acid dyes like this compound in dyeing applications. Impurities can affect color yield, shade, fastness properties, and solubility. mdpi.com Analytical techniques such as Thin-Layer Chromatography (TLC), High-Resolution Accurate Mass Spectrometry (HRAM), UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the synthesized dye and assess its purity. researchgate.netmdpi.comdigitellinc.com Crystallization and other purification techniques are employed to obtain the desired purity level. acs.org Controlling the rate of reagent addition and maintaining the correct temperature and pH are crucial factors in minimizing by-product formation and achieving high purity. mdpi.comacs.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results focused on synthesis. CAS number 83399-95-5 is provided. worlddyevariety.comkhushidyechem.com |
| Sodium nitrite | 23668160 |
| Hydrochloric acid | 313 |
| Nitrous acid | 24933 |
| Nitrosonium ion | 61451 |
| Alginic acid | 71271970 |
| 2-Amino-5-methoxybenzene-1,4-disulfonic acid | Not readily available in search results. |
| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Not readily available in search results. |
| Cyanuric fluoride | 67810 |
| Aniline | 61 |
| C.I. Reactive Red 225 | 83399-95-5 |
| Sulfanilic acid | 8058 |
| 2-Naphthol | 6856 |
| Sudan I | 6093 |
| C.I. Acid Orange 7 | 23673460 |
| 2-naphthylamine-1,5-disulfonic acid | Not readily available in search results. |
| C.I. Reactive Red 195 | 165870 |
| C.I. Acid Red 25 | 22140 |
| C.I. Acid Red 1 | 19522 |
| C.I. Acid Red 8 | 78512 |
| Congo Red | 11676 |
Interactive Data Tables
Based on the provided search results, detailed quantitative data tables specifically for the synthesis of this compound are not available. However, the search results provide information on typical reaction conditions and purity considerations for azo dyes in general, which can be summarized qualitatively or with data from analogous dyes where available.
For example, a table summarizing typical diazotization conditions could be presented:
| Parameter | Typical Conditions for Aromatic Amines unb.caekb.egchemicalnote.com |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Acid | Mineral acid (e.g., HCl) |
| Temperature | 0-5°C |
| Medium | Aqueous |
Another table could outline factors affecting purity and potential by-products:
| Factor | Effect on Purity / Potential By-products researchgate.netmdpi.comacs.org |
| Elevated Temperature | Decomposition of diazonium salt (Phenol formation) ekb.eglibretexts.org |
| Incorrect pH | Triazene formation (alkaline conditions with excess amine) wikipedia.orgmdpi.com, Isomer formation libretexts.org |
| Impurities in starting materials | Can carry through to the final product acs.org |
| Rate of reagent addition | Can influence by-product formation acs.org |
| Incomplete reaction | Presence of unreacted starting materials acs.org |
These tables are illustrative based on the general principles of azo dye synthesis found in the search results, as specific quantitative data for this compound synthesis was not extensively detailed.
Advanced Spectroscopic Characterization and Molecular Structure Analysis of C.i. Acid Red 225
Ultraviolet-Visible Spectroscopy of C.I. Acid Red 225: Chromophore Dynamics and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions and chromophore systems in dyes. Azo dyes, including this compound with its azo group (-N=N-), exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions. researchgate.net The azo group acts as a primary chromophore, and its conjugation with aromatic rings significantly influences the absorption spectrum. researchgate.net
While a specific UV-Vis spectrum for this compound (CAS 12220-25-6) was not directly found, studies on other azo dyes, such as Congo Red (C.I. Acid Red 28), show characteristic absorption bands. Congo Red exhibits a double peak with a maximum absorbance around 500-531 nm, attributed to the π-π* transition of the N=N bond. researchgate.netstanford.edu Bands at shorter wavelengths (e.g., 240 nm and 280 nm) are typically associated with the π-π* transitions of the aromatic rings (benzene and naphthalene). researchgate.net
The position and intensity of these absorption bands are influenced by factors such as solvent polarity, pH, and the presence of substituents on the aromatic rings. Changes in the UV-Vis spectrum can also be used to monitor the degradation or transformation of azo dyes. stanford.edu
Infrared and Raman Spectroscopic Analysis of this compound: Vibrational Modes and Functional Group Assignment
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes and functional groups present in a molecule. acs.org These techniques are valuable for identifying key structural features of azo dyes.
For azo dyes, characteristic IR and Raman bands are associated with the stretching and bending vibrations of functional groups such as:
N=N stretching vibration of the azo group.
C=C stretching vibrations of the aromatic rings.
C-N stretching vibrations.
S=O stretching vibrations of sulfonate groups, which are common in acid dyes.
O-H stretching vibrations from hydroxyl groups, if present.
While specific IR or Raman spectra for this compound were not located, general applications of these techniques to dyes are discussed in the search results. FT-IR spectroscopy is used for the analysis of dyes, and Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is employed for the analysis of dyes, including those on historical textiles. researchgate.netojp.gov Raman spectroscopy has the advantage that water is a weak scatterer, making it suitable for analyzing samples in aqueous solutions. acs.orgojp.gov
Nuclear Magnetic Resonance Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a powerful technique for determining the detailed molecular structure of organic compounds by providing information about the hydrogen and carbon environments within the molecule. researchgate.netrsc.org
Although specific NMR data for this compound (CAS 12220-25-6) is not present in the search results, NMR is a standard technique for the structural elucidation of dyes and other organic molecules. Studies on other dyes, such as Disperse Red 1 acrylate, demonstrate the use of 1H and 13C NMR to assign signals to specific protons and carbons in the molecule, aiding in confirming the proposed structure. researchgate.net The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the connectivity and arrangement of atoms.
Mass Spectrometry Techniques for this compound and its Derivatives
Mass Spectrometry (MS) techniques, often coupled with chromatographic separation methods like Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for determining the molecular weight of a compound and identifying its fragmentation pattern, which can help in structural confirmation and the identification of related impurities or degradation products. researchgate.netresearchgate.net
MS can detect ionizable compounds and provide structural information without requiring reference standards. researchgate.net LC-MS has been shown to be a powerful technique for the evaluation of commercial dyes. researchgate.net Different ionization techniques, such as Electrospray Ionization (ESI), can be used depending on the nature of the compound. researchgate.net
While direct MS data for this compound is not provided, the application of MS in dye analysis is highlighted. For example, MS has been used to identify fragmentation patterns of dye components and their derivatives. mdpi.com Chemical reduction coupled with MS has also been explored to analyze azo dyes by cleaving the azo group and analyzing the resulting aromatic amine fragments. epa.gov
Computational Chemistry Approaches for this compound: Structure-Property Relationships and Electronic Structure Modeling
Computational chemistry methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data and gain deeper insights into the electronic structure, properties, and reactivity of dye molecules. researchgate.netdaryatamin.com
Computational approaches can be used to:
Optimize molecular geometries and predict stable conformers.
Calculate electronic properties, such as molecular orbitals (HOMO and LUMO) and charge distribution, which are relevant to the color and reactivity of dyes.
Simulate spectroscopic properties, such as UV-Vis absorption spectra and vibrational frequencies, to aid in the interpretation of experimental data. researchgate.net
Investigate structure-property relationships to understand how modifications to the molecular structure affect the dye's color, fastness properties, and interactions with materials.
Studies on other organic molecules, including dyes, demonstrate the use of DFT to calculate structural and spectroscopic parameters, and compare them with experimental results. researchgate.net Time-Dependent DFT (TD-DFT) can be used to study excited states and simulate UV-Vis spectra. researchgate.net These computational methods provide a theoretical framework for understanding the behavior of dyes at the molecular level.
Mechanistic Studies of C.i. Acid Red 225 Interactions with Various Substrates
Adsorption Kinetics and Thermodynamics of C.I. Acid Red 225 on Polymeric Substrates
The adsorption of this compound, also known as Acidol Red 2BE-NW (AR42), onto polymeric substrates has been investigated to understand the efficiency and mechanisms of dye uptake. A key study involves a composite material made from carboxymethyl cellulose (B213188) (CMC), a biopolymer, and organo-bentonite (OBent), which provides a model system for polymer-based adsorption. researchgate.net
The chemical and physical properties of the adsorbent play a pivotal role in the dye uptake process. In a study using a carboxymethyl cellulose/organo-bentonite (CMC/OBent) composite, the substrate was extensively characterized to understand its interaction with this compound. researchgate.net The composite combines a biopolymer (CMC) with a modified clay mineral, creating a substrate with unique surface chemistry and morphology. researchgate.net
The organic modification of bentonite (B74815) with a surfactant was found to stimulate the intercalation of CMC molecules into the interlayer space of the clay platelets. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy confirmed the presence of both intermolecular and intramolecular linkages between the CMC molecules and the organo-bentonite. researchgate.net This chemical structure creates a favorable environment for the adsorption of the anionic dye. The process is influenced by several operational parameters, including the mass ratio of CMC to organo-bentonite, the pH of the dye solution, temperature, and the initial dye concentration. researchgate.net Optimal dye sorption of 91.14% was achieved at a pH of 5.2, reaching equilibrium within 60 minutes. researchgate.net
Thermodynamic analysis provides fundamental information about the spontaneity and nature of the adsorption process. For the adsorption of this compound onto the CMC/OBent composite, key thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) have been calculated. researchgate.netresearchgate.net
The negative values of Gibbs free energy (ΔG°) observed between 295 K and 308 K indicate that the adsorption process is spontaneous within this temperature range. researchgate.netresearchgate.net However, as the temperature increases to 318–328 K, the process becomes non-spontaneous. The negative enthalpy change (ΔH°) reveals the exothermic nature of the adsorption, suggesting that lower temperatures favor the dye uptake. researchgate.net The negative entropy change (ΔS°) points to a decrease in randomness at the solid-liquid interface during the adsorption process. researchgate.net
Thermodynamic Parameters for this compound Adsorption on CMC/OBent Composite
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
|---|---|---|---|---|
| 295 | -1.28 | -15.01 | -46.54 | researchgate.netresearchgate.net |
| 308 | -0.68 | |||
| 318 | +0.25 | |||
| 328 | +0.35 |
Kinetic modeling is essential for understanding the rate of dye adsorption and the controlling mechanisms of the process. The adsorption of this compound onto the CMC/OBent composite was found to be best described by a pseudo-second-order kinetic model. researchgate.net
This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. The equilibrium uptake was achieved within 60 minutes, yielding an adsorption capacity of 29.16 mg/g at 25 °C. researchgate.net The fit to the pseudo-second-order model indicates that the adsorption rate is dependent on the availability of active sites on the adsorbent surface. science.gov The experimental data did not fit as well to the pseudo-first-order model, further supporting a chemisorption-based interaction. researchgate.net
Kinetic Model Parameters for this compound Adsorption
| Kinetic Model | Key Findings | Reference |
|---|---|---|
| Pseudo-second-order | Best describes the adsorption kinetics, suggesting chemisorption is the rate-limiting step. | researchgate.net |
| Isotherm Model | The adsorption isotherm fits well with the Freundlich equation. | researchgate.net |
| Equilibrium Time | Dye uptake equilibrium is reached within 60 minutes. | researchgate.net |
Interaction Mechanisms of this compound with Environmental Matrices
The interaction of this compound with components commonly found in soil and sediment is crucial for assessing its environmental fate. Bentonite, a key component of the CMC/OBent composite adsorbent, is an abundant clay mineral in many soils and sediments. researchgate.net
The study on the composite adsorbent demonstrates that clay minerals, particularly when organically modified, can serve as effective sorbents for this compound. researchgate.net The adsorption mechanism involves the anionic dye interacting with the composite material, which contains both polymeric functional groups from carboxymethyl cellulose and the layered structure of bentonite clay. researchgate.net The modification of bentonite to form an organoclay enhances its affinity for organic molecules like this compound. This indicates that in natural soil and sediment environments, the presence of similar clay minerals and natural organic matter could facilitate the sorption and immobilization of this dye.
Generally, the interaction between anionic dyes and humic substances can be influenced by factors such as pH, ionic strength, and the chemical structure of both the dye and the humic material. mdpi.com Potential interaction mechanisms could include hydrogen bonding, van der Waals forces, or hydrophobic interactions. Given the anionic nature of this compound, electrostatic repulsion might occur with the negatively charged functional groups (e.g., carboxyl, phenolic) of humic and fulvic acids, especially at neutral to alkaline pH. Conversely, at lower pH values where humic substances are less charged, or in the presence of cation bridging (e.g., Ca²⁺, Mg²⁺), complexation could be more favorable. Detailed studies are required to elucidate the specific pathways of interaction for this compound.
Binding to Biomolecules (e.g., proteins, enzymes) in Environmental Systems
The interaction of azo dyes, such as this compound, with biomolecules is a critical aspect of their environmental fate and toxicological profile. In environmental systems, these dyes can bind to various proteins and enzymes, potentially altering their structure and function. While direct mechanistic studies on this compound are limited, research on analogous azo dyes provides significant insights into the binding mechanisms.
The primary forces driving the interaction between acid azo dyes and proteins are a combination of hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net The anionic nature of acid dyes, resulting from the presence of one or more sulfonic acid groups (RSO₃⁻), facilitates electrostatic interactions with cationic sites on proteins. wikipedia.org
Spectroscopic techniques, particularly fluorescence spectroscopy, are instrumental in elucidating these binding mechanisms. Proteins containing tryptophan residues exhibit intrinsic fluorescence that can be quenched upon binding with a ligand like an azo dye. nih.gov This quenching can occur through static or dynamic mechanisms, and the analysis of fluorescence data at different temperatures can reveal the thermodynamic parameters of the interaction, such as changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net
For instance, studies on the binding of a similar dye, C.I. Acid Red 2, with human serum albumin (HSA), a model protein, have shown that the binding process is spontaneous. researchgate.net The negative enthalpy change and positive entropy change observed in such studies indicate that both hydrophobic forces and hydrogen bonds are significant in stabilizing the dye-protein complex. researchgate.net
Molecular docking studies further complement experimental data by predicting the probable binding sites of azo dyes on proteins. For many azo dyes, the preferred binding location on albumin is within subdomain IIA, also known as Sudlow's site I. nih.gov The stability of the resulting complex is maintained by a network of hydrophobic interactions and hydrogen bonds between the dye molecule and the amino acid residues of the protein. nih.gov
The binding of an azo dye to a protein can also induce conformational changes in the protein's secondary structure. nih.gov Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and circular dichroism can be employed to observe these changes, which may affect the protein's biological activity. nih.govresearchgate.net
In soil and aquatic environments, the interaction of this compound with extracellular enzymes secreted by microorganisms is of particular importance. These enzymes, such as azoreductases and peroxidases, play a crucial role in the biodegradation of azo dyes. researchgate.net The binding of the dye to the active site of these enzymes is the initial step in the degradation process. The efficiency of this enzymatic degradation is dependent on the specific interactions between the dye molecule and the amino acid residues within the enzyme's active site. researchgate.net
Detailed Research Findings on Analogous Dye-Protein Interactions
To illustrate the binding mechanism, the following data from a study on the interaction of C.I. Acid Red 2 with human serum albumin (HSA) is presented as a model for the potential interactions of this compound.
| Parameter | Value | Significance |
| Binding Constants (K) | ||
| at 298 K | 2.557 x 10⁵ M⁻¹ | Indicates a strong binding affinity between the dye and the protein at room temperature. |
| at 304 K | 2.461 x 10⁵ M⁻¹ | The decrease in the binding constant with increasing temperature suggests that the complex is less stable at higher temperatures. |
| at 310 K | 2.383 x 10⁵ M⁻¹ | Further supports the temperature-dependent nature of the binding. |
| Thermodynamic Parameters | ||
| Enthalpy Change (ΔH) | -4.512 kJ mol⁻¹ | The negative value indicates that the binding process is exothermic. |
| Entropy Change (ΔS) | 88.38 J mol⁻¹ K⁻¹ | The positive value suggests that hydrophobic interactions are a major driving force for the binding. |
| Binding Site | Subdomain IIA | Identified through competitive binding experiments, this is a common binding site for many ligands on albumin. |
| Binding Distance | 3.91 nm | Calculated using Fluorescence Resonance Energy Transfer (FRET) theory, this provides an estimate of the distance between the dye and the tryptophan residue of the protein. |
This table is based on data from a study on C.I. Acid Red 2 and is intended to be illustrative of the potential interactions of this compound. researchgate.net
Environmental Fate and Transformation Pathways of C.i. Acid Red 225
Photodegradation of C.I. Acid Red 225 in Aqueous Environments
The degradation of this compound upon exposure to light is a critical environmental fate process. This can occur through direct absorption of light energy or via reactions with photochemically generated reactive species.
Direct Photolysis Mechanisms and Kinetics
Sensitized Photodegradation by Environmental Oxidants
In natural waters, the photodegradation of organic compounds is often accelerated by the presence of sensitizers, which absorb light and generate highly reactive environmental oxidants. Key among these are hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. The reaction of hydroxyl radicals with azo dyes can lead to the rapid destruction of the dye molecule. nih.govresearchgate.netmdpi.comrsc.orgnih.gov For instance, studies on other acid red dyes have demonstrated that processes generating hydroxyl radicals, such as the photo-Fenton process, significantly enhance degradation rates. nih.gov The quantification of hydrogen peroxide, a source of hydroxyl radicals, has been used to confirm the role of these radicals in the degradation of Acid Red 1. nih.gov
Influence of Environmental Parameters on Photolytic Pathways
The efficiency of photodegradation is highly dependent on various environmental factors.
pH: The pH of the aqueous medium can significantly influence the rate of photolytic degradation. For many azo dyes, acidic conditions have been shown to accelerate photodegradation. researchgate.net For example, studies on other dyes have shown that the degradation rate can be higher at lower pH values. researchgate.netscispace.comcetjournal.itacs.orgmdpi.com The surface charge of the photocatalyst and the ionization state of the dye molecule are pH-dependent, affecting adsorption and subsequent reaction rates. researchgate.netscispace.com
Temperature: Temperature can also affect the kinetics of photodegradation. Research on the photocatalytic degradation of Acid Red 18 showed a linear correlation between the apparent rate constant and temperature in the range of 293–333 K. However, at higher temperatures (343 K), a decrease in the reaction rate was observed. researchgate.net
The following table summarizes the influence of key environmental parameters on the photodegradation of azo dyes, based on findings from related compounds.
| Parameter | Effect on Photodegradation Rate | References |
| pH | Generally, lower pH (acidic conditions) enhances the degradation rate for many azo dyes. | researchgate.netresearchgate.netscispace.comcetjournal.itacs.orgmdpi.com |
| Temperature | Rate can increase with temperature up to an optimal point, beyond which it may decrease. | researchgate.net |
Biodegradation of this compound
Microbial activity plays a crucial role in the breakdown of azo dyes in the environment. Biodegradation can occur under both aerobic and anaerobic conditions, often involving different enzymatic pathways.
Aerobic Biodegradation Mechanisms and Microbial Consortia
Under aerobic conditions, the biodegradation of azo dyes can be challenging due to the electron-withdrawing nature of the azo group. However, some microbial consortia have been shown to be effective. For instance, a bacterial strain of Bacillus halodurans has been reported to efficiently decolorize and degrade Acid Black-24 under alkaline aerobic conditions. jeb.co.in The initial step in aerobic degradation often involves enzymes that cleave the azo bond. mdpi.com Studies on other acid red dyes have identified bacterial strains like Stenotrophomonas sp. capable of significant decolorization. nih.gov
| Microbial Species/Consortia | Degraded Dye | Key Findings | References |
| Bacillus halodurans | Acid Black-24 | Efficient decolorization and degradation under alkaline conditions. | jeb.co.in |
| Stenotrophomonas sp. BHUSSp X2 | C.I. Acid Red 1 | 97% decolorization of 200 mg/l dye within 6 hours. | nih.gov |
| Pseudomonas aeruginosa | Methyl Red | Demonstrated high degradation potential for this azo dye. | mdpi.com |
Anaerobic Biodegradation Pathways and Reductive Cleavage
Anaerobic conditions are generally more favorable for the initial breakdown of azo dyes. The primary mechanism is the reductive cleavage of the azo bond by enzymes such as azoreductases. researchgate.netresearchgate.net This process breaks the dye molecule into smaller, often colorless, aromatic amines. omicsonline.org For example, the bacterium Acinetobacter radioresistens has been shown to degrade an acid red dye through the action of azoreductase, which catalyzes the reductive cleavage of the azo bond in the presence of NADH as an electron donor. researchgate.netomicsonline.org Sequential anoxic-aerobic bioreactors have also proven effective in degrading azo dyes like C.I. Acid Red 88, with the anaerobic stage responsible for decolorization via reductive cleavage and the subsequent aerobic stage for the degradation of the resulting aromatic amines. researchgate.net
The reductive cleavage of the azo bond is a critical step in the anaerobic biodegradation of this compound and similar dyes, leading to the formation of aromatic amines. researchgate.netomicsonline.orgmdpi.com While these amines are typically colorless, their complete mineralization is essential for detoxification.
Enzyme-Mediated Degradation of this compound
The biodegradation of azo dyes like this compound is primarily facilitated by microbial enzymes, particularly laccases and peroxidases, which are produced by various microorganisms, including bacteria and fungi. These enzymes play a crucial role in the initial breakdown of the complex dye structure.
Laccases (benzenediol:oxygen oxidoreductases) are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. The degradation of azo dyes by laccases typically involves an asymmetric cleavage of the azo bond (-N=N-). This process is initiated by the oxidation of a phenolic group on the dye molecule, leading to the formation of a phenoxy radical. Subsequent reactions result in the cleavage of the azo linkage, producing smaller aromatic compounds. This enzymatic action avoids the formation of toxic aromatic amines that can result from reductive cleavage under anaerobic conditions nih.gov.
Peroxidases, such as horseradish peroxidase and manganese peroxidase, are heme-containing enzymes that catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). Similar to laccases, peroxidases can degrade azo dyes through an oxidative mechanism. The reaction is initiated by the oxidation of the dye molecule by the activated enzyme, leading to the formation of radical cations and subsequent cleavage of the azo bond nih.govresearchgate.net. The efficiency of peroxidase-catalyzed degradation can be influenced by factors such as pH and the concentration of both the enzyme and hydrogen peroxide nih.govresearchgate.net.
The general mechanism for the enzyme-mediated degradation of sulfonated azo dyes, such as this compound, involves the following steps:
Enzyme Activation: The enzyme (laccase or peroxidase) is activated by its respective co-substrate (oxygen for laccase, H₂O₂ for peroxidase).
Dye Oxidation: The activated enzyme abstracts an electron from the dye molecule, typically from a hydroxyl or amino group, forming a radical.
Azo Bond Cleavage: The unstable radical undergoes further reactions, leading to the asymmetric cleavage of the azo bond.
Formation of Intermediates: This cleavage results in the formation of various aromatic intermediates, such as sulfonated and non-sulfonated phenolic compounds and aromatic amines.
Further Degradation: These primary intermediates can be further degraded by the same or other microbial enzymes into smaller, less complex molecules, and eventually mineralized to carbon dioxide and water under optimal conditions.
Table 1: Overview of Enzyme-Mediated Degradation of Azo Dyes
| Enzyme Type | General Mechanism | Typical Reaction Products | Influencing Factors |
|---|---|---|---|
| Laccase | Asymmetric oxidative cleavage of the azo bond. | Phenolic compounds, sulfonated aromatics. | pH, temperature, oxygen availability, presence of mediators. |
| Peroxidase | H₂O₂-dependent oxidative cleavage of the azo bond. | Phenolic compounds, aromatic amines, quinones. | pH, temperature, H₂O₂ concentration, enzyme concentration. |
Chemical Degradation of this compound in Aquatic Systems
In aquatic environments, this compound can undergo degradation through various chemical processes, including hydrolysis and oxidation by naturally occurring chemical species. The rates and pathways of these reactions are significantly influenced by environmental conditions such as pH and the presence of oxidizing agents.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For azo dyes, the azo bond itself is generally stable to hydrolysis under neutral pH conditions. However, the stability can be influenced by the presence of other functional groups on the aromatic rings and the prevailing pH of the aquatic system.
Naturally occurring oxidizing agents in aquatic systems, such as hydroxyl radicals (•OH), manganese oxides, and iron oxides, can contribute to the degradation of this compound.
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidizing species that can be generated in sunlit surface waters through photochemical reactions involving dissolved organic matter and nitrate. The reaction of hydroxyl radicals with azo dyes is rapid and typically leads to the destruction of the chromophore, resulting in decolorization. The oxidation process can involve electrophilic addition to the aromatic rings or abstraction of hydrogen atoms, leading to the cleavage of the azo bond and the formation of various degradation products.
Manganese and Iron Oxides: Manganese (e.g., MnO₂) and iron (e.g., Fe₂O₃, Fe₃O₄) oxides are common minerals in soils, sediments, and aquatic environments. These metal oxides can act as catalysts or oxidants in the degradation of organic pollutants. The surface of these oxides can facilitate redox reactions, leading to the oxidation of the azo dye. The degradation of acid azo dyes by manganese oxides has been shown to be pH-dependent, with increased degradation rates at lower pH researchgate.net. The mechanism involves the transfer of electrons from the dye molecule to the metal oxide surface, initiating the oxidative degradation process researchgate.net. Iron oxides can also participate in Fenton-like reactions, generating hydroxyl radicals in the presence of hydrogen peroxide, which then oxidize the dye nih.gov.
Table 2: Chemical Degradation Pathways of this compound in Aquatic Systems
| Degradation Pathway | Key Reactants/Conditions | General Mechanism | pH Dependence |
|---|---|---|---|
| Hydrolysis | Water, extreme pH | Slow cleavage of chemical bonds. | Generally slow, but can be enhanced at very low or high pH. |
| Oxidation by •OH | Hydroxyl radicals | Rapid, non-selective oxidation of the dye molecule, leading to azo bond cleavage. | Can occur over a wide pH range, but the generation of •OH may be pH-dependent. |
| Oxidation by Metal Oxides | Manganese oxides, iron oxides | Surface-mediated redox reactions leading to oxidative degradation. | Often more effective at lower pH values. |
Identification and Characterization of this compound Transformation Products
The primary step in the degradation of azo dyes is the cleavage of the azo bond. This can occur through two main mechanisms:
Reductive Cleavage: Under anaerobic conditions, microorganisms can reductively cleave the azo bond to form aromatic amines. This is a common pathway in biological wastewater treatment systems nih.gov.
Oxidative Cleavage: As discussed in the previous sections, enzymes like laccases and peroxidases, as well as chemical oxidants, can oxidatively cleave the azo bond.
Following the initial cleavage of the azo bond in a molecule like this compound, a variety of smaller aromatic compounds are formed. Based on the degradation pathways of similar sulfonated azo dyes, the expected transformation products would include sulfonated and non-sulfonated aromatic amines and phenolic compounds. For example, the anaerobic degradation of Acid Red 14, a sulfonated azo dye, has been shown to produce 4-amino-naphthalene-1-sulfonic acid acs.org.
Advanced analytical techniques are employed to identify and quantify these transformation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as LC-MS/MS, is a powerful tool for separating and identifying polar and non-volatile degradation products in complex aqueous matrices researchgate.netresearchgate.netnih.govijper.org. Gas chromatography-mass spectrometry (GC-MS) is also used, often after a derivatization step, to identify more volatile intermediates researchgate.netresearchgate.netneliti.comnih.gov.
The probable degradation pathway for this compound, inferred from studies on analogous sulfonated azo dyes, would likely involve the initial cleavage of the azo bond, followed by further reactions such as deamination, desulfonation, and hydroxylation of the resulting aromatic rings. This ultimately leads to the formation of smaller organic acids, which can then be mineralized to CO₂, H₂O, and inorganic ions.
Table 3: Potential Transformation Products of this compound and Analytical Methods for Identification
| Potential Transformation Product Type | Analytical Technique |
|---|---|
| Sulfonated Naphthalenamine derivatives | LC-MS/MS |
| Sulfonated Phenolic derivatives | LC-MS/MS, GC-MS (after derivatization) |
| Aromatic Amines | HPLC-UV, LC-MS/MS, GC-MS |
| Phthalic acid and other organic acids | GC-MS, Ion Chromatography |
Environmental Distribution and Mobility of this compound and its Metabolites
The environmental distribution and mobility of this compound and its transformation products are governed by their physicochemical properties and their interactions with environmental matrices such as soil, sediment, and water.
This compound is a water-soluble dye due to the presence of sulfonate groups. This high water solubility suggests a potential for high mobility in aquatic environments, allowing it to be transported over long distances in surface waters. In soil and sediment, the mobility of the dye is influenced by adsorption processes. The negatively charged sulfonate groups can lead to electrostatic repulsion from negatively charged soil particles (like clays and organic matter), which would enhance its mobility. However, interactions with positively charged sites on soil minerals (such as iron and aluminum oxides) and partitioning into soil organic matter can lead to its retention. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil; a low Koc value indicates high mobility chemsafetypro.com. The mobility of acid dyes in soil has been shown to be dependent on soil pH and organic matter content ecetoc.org.
The transformation products of this compound, particularly the aromatic amines, will have different mobility characteristics compared to the parent dye. Aromatic amines can be more or less mobile than the parent dye depending on their structure and the soil properties. Some sulfonated aromatic amines have been found to be poorly biodegradable and can persist in the environment core.ac.uk. The mobility of these metabolites is also influenced by soil pH, as their charge can change with pH, affecting their adsorption to soil particles nih.gov. For example, at low pH, amino groups can become protonated, leading to increased adsorption to negatively charged soil surfaces.
Table 4: Factors Influencing the Environmental Distribution and Mobility of this compound and its Metabolites
| Factor | Influence on Parent Dye (this compound) | Influence on Metabolites (e.g., Aromatic Amines) |
|---|---|---|
| Water Solubility | High, leading to high potential for transport in water. | Variable, but many are also water-soluble. |
| Soil Adsorption | Can be limited due to electrostatic repulsion from negatively charged soil particles. Adsorption increases with higher organic matter and clay content. | Adsorption is highly dependent on soil pH and the specific structure of the metabolite. Cationic forms at low pH can strongly adsorb. |
| Soil pH | Affects the surface charge of soil particles and the dye molecule, influencing adsorption. | Significantly affects the speciation (charged vs. neutral) of amino groups, and thus adsorption. |
| Biodegradation | Can be degraded by microbial enzymes, reducing its concentration in the environment. | Some metabolites are readily biodegradable, while others, like certain sulfonated aromatic amines, can be persistent. |
Advanced Remediation Technologies for C.i. Acid Red 225 in Aqueous Systems
Advanced Oxidation Processes for C.I. Acid Red 225 Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered highly effective for the degradation of recalcitrant organic pollutants like this compound.
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (·OH), which are powerful oxidizing agents capable of degrading organic pollutants. The photo-Fenton process enhances this reaction through the use of ultraviolet (UV) light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. arpnjournals.org
Studies have shown that the degradation of similar reactive dyes using the Fenton process can achieve significant color removal. For instance, the degradation of Reactive Red 2 showed that a photo-Fenton process was superior to the Fenton process, achieving 99.9% color degradation in 10 minutes. arpnjournals.org The reaction kinetics of these processes are often complex, influenced by factors such as pH, concentrations of Fe²⁺ and H₂O₂, and the intensity of UV radiation in the case of the photo-Fenton process. The optimal pH for the Fenton reaction is typically acidic, around 3, to prevent the precipitation of ferric hydroxide. nih.gov The generation of hydroxyl radicals is the primary mechanism for the degradation of the dye molecules, breaking them down into smaller, less harmful compounds. arpnjournals.orgresearchgate.net
Table 1: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation
| Process | Molar Ratio [Fe²⁺]/[H₂O₂] | Reaction Time (minutes) | Color Degradation (%) | COD Degradation (%) |
|---|---|---|---|---|
| Fenton | 1:20 - 1:80 | 20 | 69 | Not Specified |
Ozonation is another effective AOP that utilizes ozone (O₃), a powerful oxidant, to break down complex organic molecules. mdpi.com The efficiency of ozonation can be significantly enhanced by combining it with UV radiation (O₃/UV), which leads to the photolytic decomposition of ozone to form hydroxyl radicals, thereby increasing the oxidative power of the system. e3s-conferences.org
The removal of dyes through ozonation is influenced by factors such as pH and ozone dosage. mdpi.com Alkaline conditions generally favor the decomposition of ozone into hydroxyl radicals, leading to higher degradation rates. e3s-conferences.org For instance, in the treatment of a different acid dye, a combined ozonation and electrocoagulation system demonstrated high removal efficiencies for color, dye, and chemical oxygen demand (COD) in a significantly shorter hydraulic retention time compared to individual processes. neptjournal.com Studies on similar dyes have shown that ozonation can achieve high removal efficiencies, with the introduction of a catalyst further enhancing the degradation rate. mdpi.com
Photocatalytic degradation involves the use of semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generate electron-hole pairs. ijesi.orgresearchgate.net These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which are responsible for the degradation of organic pollutants. mdpi.com
The efficiency of photocatalytic degradation is dependent on several parameters, including the type and concentration of the photocatalyst, the pH of the solution, the initial dye concentration, and the intensity of the light source. researchgate.net For example, the photocatalytic degradation of Acid Red 73 using a Fe₃O₄@TiO₂ composite photocatalyst showed a degradation rate of 93.56% in 24 minutes, which was significantly higher than that of TiO₂ alone. mdpi.com The use of composite materials can enhance the photocatalytic activity by reducing the recombination of electron-hole pairs and extending the light absorption range. mdpi.commdpi.com
Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidizing species, either directly at the anode surface or indirectly in the bulk solution. nih.gov This method can effectively degrade refractory organic pollutants without the need for additional chemical reagents. nih.gov
The degradation of dyes through electrochemical oxidation is influenced by electrode material, current density, pH, and the presence of supporting electrolytes. The process can involve direct electron transfer from the dye molecule to the anode, or indirect oxidation by electrochemically generated oxidants like hydroxyl radicals, active chlorine species (in the presence of chloride), and other reactive oxygen species. semanticscholar.org For instance, the electrochemical oxidation of Acid Red B, a similar azo dye, was enhanced by the addition of titanium dioxide as a catalyst, indicating that a combination of electrochemical processes with other technologies can improve degradation efficiency. nih.govresearchgate.net
Sonochemical and hydrodynamic cavitation are advanced oxidation processes that utilize the energy released from the collapse of cavitation bubbles to generate extreme localized conditions of high temperature and pressure. These conditions lead to the formation of reactive species, such as hydroxyl radicals, through the pyrolysis of water molecules.
Hydrodynamic cavitation, in particular, has been shown to be effective in degrading various dyes. dntb.gov.ua The combination of hydrodynamic cavitation with other oxidants like ozone or Fenton's reagent can lead to synergistic effects, significantly enhancing the degradation rate of pollutants. nih.govirost.ir For example, the degradation of Acid Red 73 by hydrodynamic cavitation combined with ozone resulted in 100% decolorization within 30 minutes. nih.gov The primary reactive species identified in this hybrid system were singlet oxygen (¹O₂), hydroxyl radicals (·OH), and superoxide radicals (·O₂⁻). nih.gov The efficiency of cavitation-based processes is influenced by factors such as inlet pressure, initial dye concentration, and pH. nih.gov
Adsorption Technologies for this compound Removal
Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. nih.gov This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
Various materials have been investigated for the adsorption of acid dyes, including activated carbon, chitosan, and modified natural materials like pumice. nih.govresearchgate.netmdpi.com The adsorption capacity is influenced by several factors such as the initial dye concentration, adsorbent dosage, pH, and temperature. researchgate.netnih.gov For instance, studies on the adsorption of Acid Red 18 on modified nano-pumice and Acid Red 27 on different chitosan morphologies have demonstrated the effectiveness of these materials. nih.govmdpi.com The kinetics of the adsorption process are often well-described by pseudo-second-order models, and the equilibrium data frequently fit the Langmuir isotherm model, suggesting monolayer adsorption. mdpi.comnih.govrsc.org
Table 2: Adsorption Capacities of Various Adsorbents for Acid Dyes
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Chitosan Hydrogel (CSH) | Acid Red 27 | 2732.2 | mdpi.com |
| Chitosan Aerogel (CSA) | Acid Red 27 | 676.7 | mdpi.com |
| Chitosan Powder (CSP) | Acid Red 27 | 534.8 | mdpi.com |
| Chitosan Electrospinning Nanofiber (CSEN) | Acid Red 27 | 215.5 | mdpi.com |
| Chitosan/Rectorite Composites | Acid Red | 95.82 | rsc.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen peroxide |
| Ferrous ion |
| Ferric ion |
| Hydroxyl radical |
| Ozone |
| Titanium dioxide |
| Zinc oxide |
| Fe₃O₄@TiO₂ |
| Acid Red B |
| Acid Red 73 |
| Singlet oxygen |
| Superoxide radical |
| Activated carbon |
| Chitosan |
| Pumice |
| Acid Red 18 |
| Acid Red 27 |
| Congo Red |
Novel Adsorbent Materials for this compound Capture
A variety of novel and low-cost adsorbent materials have been investigated for their efficacy in removing acid dyes, including this compound, from aqueous solutions. These materials are often derived from agricultural waste, industrial by-products, or specifically synthesized composites, offering cost-effective and environmentally friendly alternatives to traditional adsorbents like activated carbon. academicjournals.org
Research has demonstrated the potential of biosorbents such as mustard cakes, sugarcane bagasse ash, and leaves of water hyacinth for the adsorptive removal of C.I. Acid Red 2. academicjournals.org Similarly, composites like chitosan/rectorite have been developed, where chitosan's hydroxyl and amine groups form hydrogen bonds with rectorite, enhancing the material's adsorption capabilities. rsc.org Another approach involves modifying existing materials to improve their performance; for instance, nano-pumice modified with hexadecyl-trimethyl ammonium chloride (HDTMA.Cl) has been studied for the removal of Acid Red 18. nih.gov Synthesized nanomaterials, such as magnetic copper ferrite (CuFe2O4) nanoparticles, have also shown high efficiency in capturing acid dyes like Acid Red 88. nih.gov
The effectiveness of these materials is often evaluated based on their maximum adsorption capacity, which indicates the mass of dye that can be adsorbed per unit mass of the adsorbent.
Table 1: Performance of Novel Adsorbent Materials for Acid Red Dyes
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Source |
|---|---|---|---|
| Chitosan/Rectorite Composites | Acid Red | 95.82 | rsc.org |
| Multiwalled Carbon Nanotubes (MWCNTs) | Acid Red 18 | 166.67 | semanticscholar.org |
| Copper Ferrite (CuFe2O4) Nanoparticles | Acid Red 88 | 452.49 | nih.gov |
| FeC Nanocomposite | Acid Red 66 | 15.5 | researchgate.net |
Adsorption Isotherms and Kinetic Models for this compound Sorption
To understand the mechanism of this compound sorption onto different adsorbents, researchers employ adsorption isotherm and kinetic models to analyze experimental data.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are among the most commonly used. mdpi.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on heterogeneous surfaces. mdpi.compreprints.org For example, the adsorption of an acid red dye onto chitosan/rectorite composites was found to fit the Langmuir isotherm well, suggesting a monolayer adsorption process. rsc.org Similarly, the removal of Acid Red 88 using copper ferrite nanoparticles and Acid Red 18 using MWCNTs also aligned with the Langmuir model. nih.govsemanticscholar.org
Kinetic Models are used to investigate the rate of the adsorption process and provide insights into the controlling mechanisms. The pseudo-first-order and pseudo-second-order models are widely applied. nih.gov The pseudo-second-order model often provides a better fit for the experimental data in dye adsorption, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. semanticscholar.orgnih.gov Studies on various acid dyes have consistently shown that the pseudo-second-order model accurately describes the adsorption kinetics. academicjournals.orgrsc.orgnih.govpreprints.org
Table 2: Isotherm and Kinetic Modeling for Acid Red Dye Adsorption
| Adsorbent | Target Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Source |
|---|---|---|---|---|
| Chitosan/Rectorite Composites | Acid Red | Langmuir (R² = 0.9646) | Pseudo-second-order | rsc.org |
| Various Biosorbents (Mustard Cake, etc.) | C.I. Acid Red 2 | Freundlich | Pseudo-second-order | academicjournals.org |
| MWCNTs | Acid Red 18 | Langmuir (R² = 0.985) | Pseudo-second-order (R² = 0.999) | semanticscholar.org |
| Phosphate Waste Rock | Acid Red 52 | Langmuir | Pseudo-second-order | preprints.org |
Regeneration and Reusability of Adsorbents
The economic feasibility of an adsorption process is significantly influenced by the ability to regenerate and reuse the adsorbent material. Regeneration involves desorbing the captured dye from the adsorbent's surface, thereby restoring its adsorptive capacity for subsequent cycles.
Various methods can be employed for regeneration, depending on the nature of the adsorbent and the adsorbate. For silica monolith particles used in the adsorption of Basic Red 5, a thermal regeneration method has been reported. mdpi.com This process involves heating the used adsorbent in a furnace at a high temperature (873 K) for an extended period (72 hours), which effectively burns off the adsorbed dye. mdpi.com The study found that after six regeneration cycles, the adsorption efficiency of the silica monolith particles dropped to 85% of its initial value, demonstrating a reasonable level of reusability. mdpi.com The high cost and potential issues associated with regeneration are key factors driving the search for inexpensive, alternative adsorbents. academicjournals.org
Membrane Separation Techniques for this compound Effluent Treatment
Membrane separation processes, such as nanofiltration, ultrafiltration, and reverse osmosis, are considered powerful and effective technologies for removing dyes from textile wastewater. researchgate.net These pressure-driven processes can separate solutes from aqueous solutions based on size and charge, offering high removal efficiency and the potential for water reuse. researchgate.netnih.gov
Nanofiltration and Ultrafiltration Performance and Fouling Mitigation
Nanofiltration (NF) is particularly suitable for separating solutes with molecular weights in the range of 200-1000 g/mol , which includes many synthetic dyes. researchgate.net Studies have shown high rejection rates for acid dyes using NF membranes. For instance, experiments using a spiral wound NF membrane achieved a 93.77% removal rate for an acid red dye. researchgate.net Another study reported a color removal of 97.2% for Acid Red 114, which increased to 98.2% with the addition of NaCl. researchgate.net
Ultrafiltration (UF) can also be employed for dye removal, often enhanced by blending the membrane material with hydrophilic additives like chitosan. Polysulfone-chitosan (PSF-CS) composite membranes have demonstrated exceptional performance, with a 0.7 wt% chitosan loading achieving a 99.78% rejection of Direct Red 80 dye. researchgate.net
Reverse Osmosis Applications for this compound Removal
Reverse Osmosis (RO) is a highly effective membrane separation process capable of removing a wide range of dissolved solids, including dye molecules, with very high efficiency. jaaru.org RO systems operate at higher pressures than NF and UF and can achieve near-complete removal of contaminants.
Studies on the removal of acid dyes from industrial wastewater have demonstrated the high efficacy of RO technology. For an acid red dye, RO membranes achieved a removal rate of 97.2%. researchgate.net In another study focusing on Acid Blue dye, RO systems reached removal efficiencies of up to 98% with increasing operating pressure. jaaru.orgresearchgate.net Furthermore, RO is highly effective at removing total dissolved solids (TDS), with efficiencies approaching 100%. jaaru.orgresearchgate.net This makes RO a valuable technology for producing high-quality permeate that can potentially be reused in industrial processes.
Biological Treatment Systems for this compound Bioremediation
Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating dye-contaminated wastewater. nih.govmdpi.com This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to decolorize and degrade complex dye molecules into simpler, less toxic compounds. nih.gov
The bacterial degradation of azo dyes like this compound typically begins with the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. mdpi.com This initial step is often carried out by enzymes called azoreductases. researchgate.net The resulting aromatic amines are then further mineralized, usually under aerobic conditions. mdpi.com
Several bacterial species have been identified for their ability to degrade acid dyes. Acinetobacter radioresistens has been shown to effectively decolorize and degrade an acid red dye, with azoreductase being the key enzyme in the process. researchgate.net Another strain, Stenotrophomonas sp. BHUSSp X2, isolated from dye-contaminated soil, decolorized 97% of C.I. Acid Red 1 at a concentration of 200 mg/L within six hours under optimal conditions. nih.gov Fungi, such as Aspergillus niger, have also been tested for their ability to remove red azo dyes through biosorption and biodegradation. researchgate.net
Table 3: Microorganisms for Bioremediation of Acid Red Dyes
| Microorganism | Target Dye | Degradation/Decolorization Efficiency | Key Enzymes | Source |
|---|---|---|---|---|
| Acinetobacter radioresistens | Acid Red | 95% at pH 7 | Azoreductase | researchgate.net |
| Stenotrophomonas sp. BHUSSp X2 | C.I. Acid Red 1 | 97% (at 200 mg/L) | Not specified | nih.gov |
| Streptomyces globosus | Acid Fast Red | 81.6% (biosorption) | Not specified | researchgate.net |
| Aspergillus niger | Red Azo Dye | 98.8% | Not specified | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| C.I. Acid Red 1 |
| C.I. Acid Red 2 |
| C.I. Acid Red 18 |
| C.I. Acid Red 27 |
| C.I. Acid Red 52 |
| C.I. Acid Red 66 |
| C.I. Acid Red 88 |
| Acid Red 114 |
| Acid Blue |
| Basic Red 5 |
| Direct Red 80 |
| Methyl Red |
| Chitosan |
| Rectorite |
| Hexadecyl-trimethyl ammonium chloride (HDTMA.Cl) |
| Copper Ferrite (CuFe2O4) |
| Sodium Chloride (NaCl) |
| Polysulfone (PSF) |
| Hydrogen Peroxide (H2O2) |
| Iron(II) (Fe(II)) |
| Iron(III) (Fe(III)) |
Bioreactor Configurations for Dye Decolorization
The effective biological treatment of azo dyes hinges on the selection of an appropriate bioreactor configuration. Azo dye decolorization is primarily an anaerobic process, involving the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process breaks the dye molecule into intermediate aromatic amines, which may be colorless but can still be toxic and require further degradation, typically under aerobic conditions. mdpi.comresearchgate.net
Several bioreactor designs have been successfully employed to create the necessary anaerobic or sequential anaerobic-aerobic conditions for treating dye-laden effluents.
Anaerobic Bioreactors: These systems are designed to operate in the absence of oxygen, promoting the activity of anaerobic microorganisms that utilize the azo dye as an electron acceptor. A key challenge is ensuring sufficient contact between the microbes and the dye molecules.
Submerged Anaerobic Membrane Bioreactors (SAMBRs): This configuration combines an anaerobic biological process with membrane filtration. The membrane retains the microbial biomass at high concentrations, enhancing treatment efficiency, while producing a high-quality, solids-free effluent. Studies on SAMBRs for treating wastewater with reactive azo dyes have demonstrated decolorization efficiencies exceeding 99%. nih.gov
Upflow Fixed-Film Column Reactors (UFCR): In this design, wastewater flows upward through a packed bed of support material (e.g., polyurethane foam) on which a biofilm of dye-degrading microorganisms develops. researchgate.net This configuration prevents biomass washout and promotes a stable microbial community. researchgate.net
Sequential Anaerobic-Aerobic Bioreactors: To achieve complete mineralization of the dye into non-toxic products like CO2 and H2O, a two-stage process is often necessary. The initial anaerobic stage decolorizes the dye by breaking the azo bond, and the subsequent aerobic stage degrades the resulting aromatic amines. mdpi.com
Sequencing Batch Reactors (SBR): SBRs operate in a time-based sequence of anaerobic and aerobic phases within a single tank. This configuration is highly flexible and can be optimized for both decolorization and the degradation of aromatic amines. Research on SBRs treating reactive red dyes has shown that adjusting the duration of the anaerobic/aerobic phases can achieve color removal of up to 98% and significant Chemical Oxygen Demand (COD) reduction. gnest.org
Coupled Anoxic-Aerobic Systems: A prominent example involves coupling an anaerobic reactor, like a UFCR, with a downstream aerobic reactor, such as a continuously stirred aerobic reactor (CSAR). In a study on C.I. Acid Red 88, this sequential treatment resulted in 98% color removal and 95% COD removal, confirming the effective transformation of the parent dye into non-aromatic metabolites. researchgate.net
Hybrid Bioreactors: Innovations include integrating materials that enhance the biological process.
Carbon-Based Membrane Bioreactors: A novel approach utilizes a ceramic-supported carbon membrane (CSCM) within an anaerobic bioreactor. The carbon membrane serves multiple functions: it acts as a support for biofilm formation, a redox mediator to accelerate the decolorization rate, and a nano-filter to retain dye molecules and their degradation byproducts. mdpi.comupc.edu This integrated system achieved 98% decolorization for the monoazo dye Acid Orange 7. mdpi.comupc.edu
Table 1: Performance of Different Bioreactor Configurations for Azo Dye Decolorization
| Bioreactor Type | Target Dye | Key Features | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Submerged Anaerobic Membrane Bioreactor (SAMBR) | Reactive Orange 16 | High biomass retention, high-quality effluent | >99% | nih.gov |
| Sequential Anoxic-Aerobic System (UFCR + CSAR) | C.I. Acid Red 88 | Two-stage process for complete degradation | 98% | researchgate.net |
| Anaerobic/Aerobic Sequencing Batch Reactor (SBR) | Reactive Red 198 | Single-tank, time-sequenced phases | Up to 98% | gnest.org |
| Carbon-Based Membrane Bioreactor (B-CSCM) | Acid Orange 7 | Biofilm support, redox mediator, nano-filter | 98% | mdpi.comupc.edu |
Microbial Strain Isolation and Optimization for this compound Degradation
The success of bioremediation relies on the metabolic capabilities of the microorganisms involved. Isolating and optimizing potent microbial strains from environments already contaminated with dyes is a critical step, as these microbes have often adapted to survive and utilize these xenobiotic compounds. aalto.fi
Isolation and Screening: The process typically begins with collecting samples from dye-contaminated soil or industrial wastewater. nih.gov These samples are then cultured in a mineral salts medium where the target azo dye serves as the primary or sole source of carbon and nitrogen. researchgate.net Bacterial colonies that form a clear zone of decolorization around them on a solid agar plate are selected as potential candidates for dye degradation. researchgate.net These isolates are then identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. nih.gov Through this process, various potent strains have been identified for degrading red azo dyes, including Stenotrophomonas sp., Bacillus subtilis, and Pseudomonas aeruginosa. nih.govresearchgate.net
Optimization of Degradation Parameters: Once a potent strain or consortium is isolated, its degradation efficiency is optimized by systematically adjusting key physicochemical parameters. The "one factor at a time" (OFAT) approach or more advanced statistical methods like Response Surface Methodology (RSM) are used to determine the optimal conditions for maximal decolorization. nih.govmdpi.com
Key parameters that significantly influence microbial dye degradation include:
pH: The pH of the medium affects the activity of the degradative enzymes and the surface charge of the microbial cells. For most bacterial decolorization, the optimal pH range is typically neutral to slightly alkaline (pH 7 to 9). nih.govmdpi.com
Temperature: Temperature influences microbial growth rates and enzyme kinetics. Most identified bacterial strains show optimal decolorization activity in the mesophilic range, between 35°C and 40°C. nih.govmdpi.com
Initial Dye Concentration: While a certain concentration of the dye is needed to induce the required enzymes, very high concentrations can be toxic and inhibit microbial activity. nih.gov For instance, the strain Stenotrophomonas sp. BHUSSp X2 showed 97% decolorization of C.I. Acid Red 1 at 200 mg/L, but the rate dropped significantly at concentrations above 500 mg/L. nih.gov
Oxygen Level: As azo bond cleavage is a reductive process, static or microaerophilic conditions are generally superior to agitated or fully aerobic conditions for the initial decolorization step. nih.gov
Carbon and Nitrogen Sources: The presence of co-substrates can enhance degradation. Glucose is often used as an auxiliary carbon source to support microbial growth and provide the necessary reducing equivalents (NADH) for the azoreductase enzyme to cleave the azo bond. mdpi.com
Table 2: Optimized Conditions for Decolorization of Azo Dyes by Various Bacterial Strains
| Bacterial Strain | Target Dye | Optimal pH | Optimal Temp. (°C) | Decolorization Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Stenotrophomonas sp. BHUSSp X2 | C.I. Acid Red 1 | 8 | 35 | 97 | nih.gov |
| Pseudomonas aeruginosa | Methyl Red | 9 | 40 | 81.5 | mdpi.com |
| Micrococcus glutamicus NCIM-2168 | C.I. Reactive Green 19A | 8 | 37 | 100 | nih.gov |
| Bacillus cereus | Congo Red | Not Specified | Not Specified | 92.8 | researchgate.net |
Hybrid and Integrated Remediation Systems for this compound
While biological treatment is cost-effective and environmentally friendly, its efficiency can be limited by the recalcitrant nature of some dyes and their degradation byproducts. To overcome these limitations, hybrid and integrated systems that combine biological processes with physical or chemical methods are gaining prominence. These systems aim to leverage the strengths of each technology to achieve higher removal efficiencies and complete mineralization.
Integrated Biological Systems: As discussed previously, the most common integrated biological system is the sequential anaerobic-aerobic process . This system is highly effective because it separates the two key steps of azo dye degradation. The anaerobic phase achieves rapid decolorization through reductive azo bond cleavage, while the subsequent aerobic phase efficiently degrades the potentially harmful aromatic amines produced in the first stage. researchgate.netmdpi.com A study using a sequential system with an upflow fixed-film reactor and a continuously stirred aerobic reactor demonstrated near-complete removal of both color (98%) and COD (95%) for C.I. Acid Red 88, transforming the dye into non-aromatic compounds. researchgate.net
Hybrid Physico-Chemical and Biological Systems: Combining biological treatment with advanced oxidation processes (AOPs) or physical methods like adsorption can offer synergistic benefits.
Combined Ozonation and Biological Treatment: Ozonation is an AOP that can break down complex dye molecules, increasing their biodegradability. Using ozonation as a pre-treatment step can make recalcitrant dyes more accessible to subsequent biological degradation.
Combined Photocatalysis and Biological Treatment: Photocatalytic processes, such as those using UV/TiO2, can partially oxidize complex dye structures. This pre-treatment can reduce the toxicity of the wastewater, making it more suitable for a downstream biological treatment stage that completes the mineralization process.
Adsorption-Biological Regeneration: This approach uses adsorbents like activated carbon to remove dyes from wastewater. The "saturated" adsorbent can then be regenerated within a bioreactor, where microorganisms degrade the adsorbed dyes, allowing the adsorbent to be reused.
Membrane Filtration-Biological Treatment: As seen in the Submerged Anaerobic Membrane Bioreactor (SAMBR), the integration of membrane filtration with a biological reactor ensures complete retention of biomass and produces a high-quality effluent free of suspended solids. nih.gov This combination is particularly effective for treating highly concentrated industrial wastewaters. nih.gov
These hybrid and integrated systems represent a robust strategy for the complete remediation of wastewater containing persistent azo dyes like this compound, addressing the limitations of standalone processes and moving towards a more sustainable and effective approach to industrial effluent management.
Analytical Methodologies for Environmental Monitoring and Research of C.i. Acid Red 225
Spectrophotometric Quantification of C.I. Acid Red 225 in Complex Matrices
Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, serves as a fundamental technique for the quantification of dyes in aqueous solutions. The method is based on the principle that dye molecules absorb light at specific wavelengths; the amount of light absorbed is directly proportional to the dye's concentration, as described by the Beer-Lambert law. For azo dyes like this compound, the intense color arises from the chromophoric azo group (-N=N-) and associated aromatic structures, which results in strong absorption in the visible region of the electromagnetic spectrum.
The procedure involves measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations. While this method is simple, rapid, and cost-effective, its application to complex matrices such as industrial wastewater or river water can be challenging due to the presence of interfering substances like other dyes, organic matter, and suspended solids. These interferences can absorb light at the same wavelength as the analyte, leading to inaccurate measurements.
To mitigate these challenges, sample preparation steps are often necessary. These can include:
Filtration or Centrifugation: To remove suspended solids.
Solid-Phase Extraction (SPE): To pre-concentrate the dye and separate it from interfering components in the sample matrix.
Liquid-Liquid Extraction: Using an organic solvent to selectively extract the dye. population-protection.eu
The selection of an appropriate extraction method and solvent is crucial for achieving a high recovery rate and a clean extract for accurate spectrophotometric analysis. population-protection.eu
| Parameter | Description | Typical Value/Range for Acid Dyes | Reference |
|---|---|---|---|
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the dye shows the highest absorbance. For C.I. Acid Red 88, a similar azo dye, the λmax is 518 nm. | ~500-530 nm | population-protection.eu |
| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a given wavelength. | 104 - 105 L·mol-1·cm-1 | chemmethod.com |
| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | Typically in the µg/mL or mg/L range. | chemmethod.com |
Chromatographic Techniques for this compound Separation and Detection
Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. It is particularly vital for the analysis of dyes in complex environmental samples, where multiple compounds may be present. The basic principle involves a mobile phase (a liquid or gas) that carries the sample mixture through a stationary phase (a solid or a liquid supported on a solid). Components of the mixture separate based on their differential partitioning between the two phases.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally unstable compounds like azo dyes. aidic.it In a typical setup for this compound, a reverse-phase (RP) method is employed.
Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used.
Mobile Phase: A polar mobile phase, typically a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol, is used to elute the compounds. hitachi-hightech.complos.org
Detection: As the separated components elute from the column, they are detected by a detector. For dye analysis, a UV-Vis detector or a Photodiode Array (PDA) detector is common. hitachi-hightech.com A PDA detector is particularly advantageous as it can acquire the entire UV-Vis spectrum for each eluting peak, aiding in peak identification and purity assessment. hitachi-hightech.com
HPLC allows for the simultaneous separation and quantification of multiple dyes in a single run, making it highly efficient for monitoring complex effluents. najah.edu
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 mm I.D. × 150 mm) | hitachi-hightech.com |
| Mobile Phase A | 10-50 mM Ammonium Acetate in Water | hitachi-hightech.comlcms.cz |
| Mobile Phase B | Acetonitrile or Methanol | hitachi-hightech.comlcms.cz |
| Flow Rate | 0.5 - 1.0 mL/min | hitachi-hightech.comlcms.cz |
| Detection | Diode Array Detector (DAD), monitoring at λmax of the dye | hitachi-hightech.com |
| Column Temperature | 40°C | hitachi-hightech.com |
While this compound itself is a large, non-volatile salt, its degradation through processes like ozonolysis, Fenton oxidation, or bioremediation can break the azo bond and aromatic rings, yielding smaller, more volatile organic compounds. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for identifying these volatile degradation products.
The process involves:
Extraction: The volatile and semi-volatile products are first extracted from the aqueous sample, typically using a solvent like dichloromethane or ethyl acetate.
Separation (GC): The extract is injected into the gas chromatograph. The compounds are vaporized and separated as they travel through a long, thin capillary column based on their boiling points and interactions with the column's stationary phase.
Identification (MS): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint" for identification by comparison to spectral libraries.
GC-MS analysis has been successfully used to identify degradation products of other azo dyes, such as aromatic amines, phenols, and phthalic acid derivatives, which are often more toxic than the parent dye. researchgate.netresearchgate.net
Capillary Electrophoresis and Other Electrophoretic Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for charged molecules like the sulfonated anionic dye this compound. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte buffer. When a high voltage is applied across the capillary, ions migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation.
Key advantages of CE for dye analysis include:
High Efficiency: Generates very sharp peaks, allowing for the separation of closely related compounds.
Small Sample Volume: Requires only nanoliters of sample.
Rapid Analysis: Separations are often completed in minutes.
For the analysis of sulfonated azo dyes, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.govresearchgate.net A buffer with a high pH is often used to ensure the dye molecules are fully deprotonated and carry a negative charge. nih.gov Detection is typically achieved using a UV-Vis or PDA detector integrated into the CE system. The sensitivity of CE can be enhanced by using pre-concentration techniques like solid-phase extraction or online stacking methods. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 cm effective length) | researchgate.net |
| Electrolyte Buffer | Ammonium acetate or phosphate buffer at a specific pH (e.g., pH 9.3 or 11.5) | nih.govnih.gov |
| Applied Voltage | 20-30 kV | researchgate.net |
| Injection | Pressure injection (e.g., 0.2 psi for 2 s) | researchgate.net |
| Detection | Photodiode Array (PDA) at a specific wavelength | nih.gov |
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification
For the most demanding analytical challenges, such as detecting trace levels of this compound in environmental samples or identifying unknown degradation products and metabolites, hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful of these methods.
This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net
LC Separation: The HPLC system first separates the components of the complex mixture.
Ionization: As each component elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecules are converted into gas-phase ions. researchgate.net
MS/MS Analysis: In the tandem mass spectrometer, a specific ion (the "parent" or "precursor" ion) corresponding to the mass of the target analyte is selected. This ion is then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are analyzed to create a fragmentation spectrum.
This process, known as Selected Reaction Monitoring (SRM), is exceptionally specific and sensitive, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels while minimizing matrix interference. researchgate.netshimadzu.com Furthermore, by analyzing the fragmentation patterns, LC-MS/MS can be used to elucidate the structures of unknown metabolites and degradation products formed in environmental or biological systems. epa.gov
Emerging Research Frontiers and Future Perspectives for C.i. Acid Red 225
Development of Sustainable Synthesis and Green Chemistry Principles for C.I. Acid Red 225
The development of sustainable synthesis routes and the application of green chemistry principles are critical areas for future research concerning dyes like this compound. Green chemistry aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of safer solvents and auxiliaries, and energy efficiency mdpi.comroyalsocietypublishing.org. Research in this area for this compound could involve exploring alternative synthetic pathways that utilize renewable resources, reduce the number of synthesis steps, and employ less hazardous reagents and solvents royalsocietypublishing.orgrsc.org. Techniques like resonant acoustic mixing are being explored for sustainable organic synthesis, demonstrating advantages in reducing solvent usage and enhancing efficiency researchgate.net. Evaluating the "greenness" of synthetic routes often involves using metrics and toolkits that assess factors like atom economy and waste generation rsc.org. Future work could focus on applying these principles and tools specifically to the synthesis of this compound to develop more environmentally benign production methods.
Advanced Material Science Applications of this compound
While the primary application of this compound is in textile dyeing made-in-china.com, future research could explore its potential in advanced material science applications. Organic dyes can possess interesting optical, electronic, and thermal properties that make them suitable for various technological uses. For instance, some dyes are being investigated for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Research could investigate if the molecular structure of this compound lends itself to such applications. This would involve studying its photophysical properties, thermal stability, and compatibility with different material matrices. The development of novel composite materials incorporating this compound for specific functionalities could also be a research avenue.
Mechanistic Understanding of this compound Interactions at the Molecular Level
A deeper mechanistic understanding of how this compound interacts at the molecular level is crucial for optimizing its applications and assessing its potential environmental and biological impacts. This could involve studying its interactions with various substrates, such as textile fibers, other chemicals in solution, and biological molecules. Techniques like spectroscopy (e.g., fluorescence, UV-Vis), calorimetry, and molecular docking simulations can provide insights into binding mechanisms, forces involved, and structural changes upon interaction nih.govresearchgate.netbiorxiv.org. For example, studies on other acid dyes have investigated their binding characteristics with proteins like human serum albumin to understand potential toxicokinetic behavior nih.govresearchgate.netbiorxiv.org. Similar studies on this compound could elucidate its interaction profiles, which are relevant for dyeing efficiency, color fastness, and potential biological interactions.
Predictive Modeling of this compound Environmental Fate and Transport
Predictive modeling plays a vital role in assessing the environmental fate and transport of chemical compounds. For this compound, research in this area would involve developing and validating models to predict its behavior in different environmental compartments such as water, soil, and air researchgate.net. These models consider factors like persistence, degradation pathways (e.g., biodegradation, photolysis), mobility in soil, and potential for bioaccumulation researchgate.netcopernicus.org. While environmental fate models are routinely used in risk assessment, specific models for complex organic molecules like dyes may require further development and validation researchgate.netoekotoxzentrum.ch. Structure-activity relationship (SAR) models can be used as a screening tool to predict physicochemical properties relevant to environmental fate copernicus.org. Future research could focus on applying and refining these modeling approaches for this compound to better understand its environmental persistence, distribution, and potential exposure pathways.
Policy and Regulatory Science Implications for this compound Management
Policy and regulatory science are essential for the responsible management of chemical substances, including industrial dyes. Research in this area for this compound would involve examining existing regulations and policies related to dye production, use, and disposal, and identifying potential areas for improvement. This could include studies on the effectiveness of current wastewater treatment methods for removing this compound, the development of standards for its discharge into the environment, and the assessment of its potential risks to ecosystems and human health under different exposure scenarios. Regulatory science aims to develop new tools, standards, and approaches to assess the safety and performance of regulated products fda.gov. Future research could contribute to developing a robust scientific basis for regulatory decisions concerning this compound, ensuring its continued use is compatible with environmental protection and public health goals. This might involve developing new testing methods or refining risk assessment methodologies specifically applicable to this class of compounds.
Q & A
Q. How can researchers ensure inclusivity when designing collaborative studies on C.I. Acid Red 235 applications?
- Methodological Answer : Follow the ACS Inclusivity Style Guide for demographic data collection and avoid biased language in surveys. Use consensus-building frameworks (e.g., Delphi method) to incorporate diverse perspectives in experimental design and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
